molecular formula C13H15ClN2O4 B2610514 Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate CAS No. 103975-94-6

Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate

Cat. No.: B2610514
CAS No.: 103975-94-6
M. Wt: 298.72
InChI Key: AFATXLBIJNVEHS-UHFFFAOYSA-N
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Description

Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is a chemical compound with the molecular formula C13H15ClN2O4 . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H15ClN2O4 . For a detailed structural analysis, it would be necessary to refer to a dedicated chemical structure database or use a molecular modeling software .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it is recommended to refer to specialized chemical reaction databases or literature .

Scientific Research Applications

Supramolecular Assembly and Non-covalent Interactions

Research into derivatives of diethyl 2-(((aryl)amino)methylene)malonate, a related compound to Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate, has revealed significant insights into supramolecular assembly formation assisted via non-covalent interactions. Studies have focused on the crystal structures of four derivatives, demonstrating a common strong intramolecular N–H⋯O hydrogen bonding. The effects of chloro and nitro substitution on hydrogen bonding strengths were analyzed, with findings showing the presence of additional intramolecular hydrogen bonding in certain derivatives. This research highlights the impact of substitution on molecular interaction and conformation, which is crucial for understanding the structural aspects of similar compounds (Shaik, Angira, & Thiruvenkatam, 2019).

Synthesis as Anticancer Drug Intermediates

Another important application area for diethyl 2-(2-chloronicotinoyl)malonate, closely related to the compound , is its role as an intermediate in the synthesis of small molecule anticancer drugs. This compound is highlighted for its nitrogen-containing, water-soluble carboxylic acid structure, which is pivotal in the development of kinase inhibitors targeting cancer cell growth signaling pathways. The study describes a methodical approach to synthesize this compound efficiently, emphasizing its crucial position in the pipeline of anticancer drug development (Xiong et al., 2018).

Rearrangement Reactions and Heterocyclic Compounds

The versatility of this compound extends to its use in rearrangement reactions to yield various heterocyclic compounds. Research demonstrates the compound's reactivity, leading to the formation of pyrido[1,2-a]pyrimidines and 1,8-naphthyridines through ketene intermediates. This process showcases the compound's potential in synthesizing structurally diverse heterocycles, further underlining its utility in medicinal chemistry and drug design (Schober & Kappe, 1988).

Exciplex Formation in Polymer Matrices

An intriguing application involves the synthesis of a bichromophoric compound from diethyl 2-(p-N,N-dimethylaminobenzyl)malonate and its ability to form exciplexes in a polymer matrix. This study highlights the compound's utility in understanding intermolecular interactions within solid matrices and has implications for materials science, particularly in the development of novel photoluminescent materials (Yuan et al., 1989).

Mechanism of Action

The mechanism of action of Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is not specified in the search results. This information would typically be found in scientific literature or databases dedicated to chemical interactions .

Safety and Hazards

The specific safety and hazard information for Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is not provided in the search results. For detailed safety data, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other dedicated chemical safety databases .

Future Directions

The future directions for the use and study of Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate are not specified in the search results. This information would typically be found in recent scientific literature or industry reports .

Properties

IUPAC Name

diethyl 2-[[(2-chloropyridin-3-yl)amino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)9(13(18)20-4-2)8-16-10-6-5-7-15-11(10)14/h5-8,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFATXLBIJNVEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(N=CC=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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